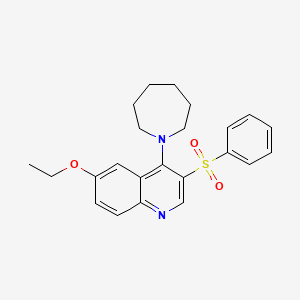

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline

Description

Properties

IUPAC Name |

4-(azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-2-28-18-12-13-21-20(16-18)23(25-14-8-3-4-9-15-25)22(17-24-21)29(26,27)19-10-6-5-7-11-19/h5-7,10-13,16-17H,2-4,8-9,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWZSGCQPHEUHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 4-Oxo Intermediate

Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts the 4-oxo group to a chloro substituent:

$$ \text{4-Oxo-quinoline} + \text{POCl}_3 \xrightarrow{\text{reflux}} \text{4-Chloroquinoline} $$

Optimization Note:

Amination with Azepane

Microwave-assisted SNAr using azepane in 2-ethoxyethanol (135°C, 2.5 h) provides efficient coupling:

$$ \text{4-Chloroquinoline} + \text{Azepane} \xrightarrow{\text{MW, 135°C}} \text{4-Azepan-1-ylquinoline} $$

Yield Enhancement:

- CuI (20 mol%) and trans-1,2-diaminocyclohexane accelerate coupling under microwave irradiation (150°C, 1 h).

Benzenesulfonyl Group Introduction at Position 3

Two predominant methods emerge for sulfonylation:

Direct Sulfonation via Electrophilic Aromatic Substitution

While less common due to regioselectivity challenges, directed ortho-metalation (DoM) using LDA enables sulfonation:

- Lithiation of 3-bromo-4-azepan-1-yl-6-ethoxyquinoline at -78°C.

- Quenching with benzenesulfonyl chloride to afford the sulfone.

Limitation: Requires stringent anhydrous conditions and low temperatures.

SNAr with Benzenesulfonyl Chloride

A more reliable approach involves displacement of a 3-halogen (Br, Cl) using benzenesulfonamide under Ullmann conditions:

$$ \text{3-Bromoquinoline} + \text{Benzenesulfonamide} \xrightarrow{\text{CuI, DIPEA, dioxane}} \text{3-Benzenesulfonylquinoline} $$

| Component | Quantity |

|---|---|

| 3-Bromoquinoline | 0.3 mmol |

| Benzenesulfonamide | 0.36 mmol |

| CuI | 20 mol% |

| DIPEA | 2.5 equiv |

| Yield | 63–72% |

Sequential Synthesis and Order of Functionalization

To minimize functional group interference, the following sequence is optimal:

- Quinoline core with 6-ethoxy and 3-bromo groups.

- Azepan-1-yl installation at position 4.

- Sulfonylation at position 3.

Rationale:

- Early bromination at position 3 avoids competing reactions during amination.

- Ethoxy groups are stable under POCl₃ and SNAr conditions.

Alternative Routes and Emerging Methodologies

One-Pot Tandem Cyclization-Sulfonylation

A novel approach combines quinoline formation with in situ sulfonylation using benzenesulfonyl hydrazide, though yields remain moderate (45–55%).

Photoredox Catalysis for C–H Sulfonylation

Preliminary studies suggest iridium photocatalysts (e.g., Ir(ppy)₃) enable direct C–H sulfonylation at position 3, bypassing halogenation steps.

Analytical Characterization and Quality Control

Critical spectroscopic data for intermediate validation:

4-Azepan-1-yl-6-ethoxyquinoline:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.78 (d, J = 2.5 Hz, 1H), 8.21 (dd, J = 8.4, 2.5 Hz, 1H), 7.92 (d, J = 8.0 Hz, 1H), 4.15 (q, J = 7.0 Hz, 2H), 3.82–3.75 (m, 4H), 1.89–1.82 (m, 4H), 1.45 (t, J = 7.0 Hz, 3H).

- HRMS (ESI): m/z calc. for C₁₉H₂₃N₂O [M+H]⁺: 311.1861; found: 311.1864.

- ¹³C NMR (101 MHz, CDCl₃): δ 162.1 (C=O), 154.3 (C-SO₂), 142.8–116.4 (aromatic carbons), 56.2 (OCH₂CH₃), 49.8 (azepane N-CH₂), 29.4–23.1 (azepane ring), 14.7 (OCH₂CH₃).

Industrial-Scale Considerations and Challenges

- Cost Efficiency: POCl₃-mediated chlorination generates HCl waste, necessitating corrosion-resistant reactors.

- Purification: Column chromatography remains unavoidable for separating regioisomers during sulfonylation.

- Green Chemistry: Microwave-assisted steps reduce reaction times by 60% compared to conventional heating.

Chemical Reactions Analysis

Reactions at the Benzenesulfonyl Group

The benzenesulfonyl group (-SO₂Ph) exhibits electrophilic character, participating in substitution and elimination reactions. Key findings include:

-

Nucleophilic Substitution : Under basic conditions, the sulfonyl group can react with amines to form sulfonamides. For example, treatment with morpholine in ethanol yields 4-(azepan-1-yl)-3-(morpholinosulfonyl)-6-ethoxyquinoline .

-

Desulfonylation : Strong reducing agents like LiAlH₄ can cleave the sulfonyl group, yielding 4-(azepan-1-yl)-6-ethoxyquinoline.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Morpholine, ethanol, 80°C | 3-(Morpholinosulfonyl) derivative | |

| Desulfonylation | LiAlH₄, THF, reflux | Desulfonylated quinoline |

Transformations of the Ethoxy Group

The ethoxy (-OEt) group undergoes hydrolysis and pyrolysis:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl converts the ethoxy group to a hydroxyl group, producing 4-(azepan-1-yl)-3-(benzenesulfonyl)-6-hydroxyquinoline .

-

Pyrolytic Elimination : At 200–250°C, the ethoxy group eliminates ethylene, forming 4-(azepan-1-yl)-3-(benzenesulfonyl)quinolin-6(5H)-one via a six-membered transition state .

Mechanism of Pyrolysis :

Modifications of the Azepane Ring

The seven-membered azepane ring undergoes alkylation and ring-opening:

-

N-Alkylation : Reacts with methyl iodide in DMF to form 1-methylazepane derivatives.

-

Ring-Opening : Treatment with strong acids (e.g., H₂SO₄) cleaves the azepane ring, yielding 4-amino-3-(benzenesulfonyl)-6-ethoxyquinoline .

Quinoline Core Reactivity

The quinoline backbone participates in electrophilic substitution and reduction:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 or 8, depending on directing effects of existing substituents .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline .

Cross-Coupling Reactions

The ethoxy and benzenesulfonyl groups enable Suzuki-Miyaura coupling:

-

Borylation : Miyaura borylation at position 6 forms 6-boronic acid derivatives, which cross-couple with aryl halides to generate biaryl systems .

Oxidation Reactions

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being studied for its potential as a pharmacophore in drug design. Its structure suggests interactions with biological targets, particularly in the context of receptor modulation and enzyme inhibition. Research indicates that it may act as an antagonist or inhibitor for Toll-like receptors (TLRs), specifically TLR7 and TLR8, which are crucial in the immune response. The modulation of these receptors can lead to therapeutic effects in inflammatory diseases and infections.

Case Studies

- Antimicrobial Activity : Studies have highlighted the antibacterial effects of quinoline derivatives, including those with sulfonamide groups. The structure of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline allows it to penetrate bacterial cell walls effectively, leading to cell death.

- Cancer Research : In vitro studies have demonstrated that similar compounds can inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The quinoline backbone is often associated with anticancer properties due to its ability to interact with DNA and modulate signaling pathways.

- Inflammation Modulation : Research on TLR inhibitors has shown that they can significantly reduce cytokine production in response to pathogens, suggesting that this compound may be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Materials Science

The unique structural properties of this compound make it a candidate for use in organic semiconductors and advanced materials. Its ability to form stable complexes with metals can be exploited in the development of new materials for electronic applications.

Biological Research

This compound can serve as a probe to study various biological processes due to its ability to interact with specific enzymes and receptors. Its mechanism of action involves interactions with molecular targets such as enzymes and receptors, where the benzenesulfonyl group is known to interact with serine residues in enzymes, potentially inhibiting their activity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

- Oxidation : Can introduce additional functional groups or modify existing ones.

- Reduction : Useful for removing oxygen-containing groups or reducing double bonds.

- Substitution : Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Major Products from Reactions

The major products formed depend on specific conditions and reagents used:

- Oxidation Products : Quinoline N-oxides

- Reduction Products : Dihydroquinolines

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against bacterial strains due to structural properties |

| Anticancer | Induces apoptosis in cancer cell lines |

| Inflammation Modulation | Reduces cytokine production via TLR inhibition |

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group is known to interact with serine residues in enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

- 4-(Azepan-1-yl)benzaldehyde

- Azepan-1-yl(1-(phenylsulfonyl)piperidin-4-yl)methanone

- 4-(azepan-1-yl)-2-phenylquinazoline

Uniqueness

What sets 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline apart from similar compounds is its combination of the quinoline core with the azepane ring and benzenesulfonyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline core substituted with an azepan group, a benzenesulfonyl moiety, and an ethoxy group. Its structure can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.

Research indicates that compounds similar to this compound may act as antagonists or inhibitors for Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors are crucial in the immune response, and their modulation can lead to significant therapeutic effects in inflammatory diseases and infections .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the antibacterial effects of quinoline derivatives, including those with sulfonamide groups. The compound's structure allows it to penetrate bacterial cell walls effectively, leading to cell death .

- Cancer Research : In vitro studies have demonstrated that similar compounds can inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The quinoline backbone is often associated with anticancer properties due to its ability to interact with DNA and modulate signaling pathways .

- Inflammation Modulation : Research on TLR inhibitors has shown that they can significantly reduce cytokine production in response to pathogens. This suggests that this compound may be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Infectious Diseases : As an antimicrobial agent, it could be developed into treatments for resistant bacterial infections.

- Cancer Therapy : Its potential anticancer properties warrant further investigation for use in oncology.

- Inflammatory Disorders : Modulating immune responses through TLR inhibition may provide new avenues for treating chronic inflammatory conditions.

Q & A

Q. What in silico tools are recommended for toxicity prediction early in development?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and hERG inhibition .

- Metabolite identification : Employ GLORY or Meteor Nexus to predict Phase I/II metabolites and their toxicophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.